Welcome to the BenchChem Online Store!
molecular formula C6H5F2NO B6323136 (2,6-Difluoropyridin-4-yl)methanol CAS No. 1006299-98-4

(2,6-Difluoropyridin-4-yl)methanol

Cat. No. B6323136
M. Wt: 145.11 g/mol
InChI Key: HRMTYLPRCDEQHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08106064B2

Procedure details

To a stirred solution of (2,6-difluoropyridin-4-yl)methyl benzoate (10.29 g, 41.325 mmol) in anhydrous methanol (80 mL) at room temperature, was added sodium methoxide (2.23 g, 41.325 mmol). After stirring for 20 min., excess ammonium chloride was added to the reaction mixture and stirring was continued for 30 min. The mixture was then evaporated in vacuo and the residue was dissolved in methanol-MC (1:9), filtered, and the filtrate was evaporated in vacuo to give a crude product. The crude product was purified by silica gel column chromatography (eluent, EA:hexane (1:2 to 2:1)) to afford 5.9 g (98%) of (2,6-difluoropyridin-4-yl)methanol as a white solid. m.p. 66-67° C. 1H NMR (200 MHz, CDCl3) δ 2.19 (1H, t, J=5.8 Hz), 4.81 (2H, d, J=5.8 Hz), 6.84 (2H, s).
Name
(2,6-difluoropyridin-4-yl)methyl benzoate
Quantity
10.29 g
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
2.23 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:9][CH2:10][C:11]1[CH:16]=[C:15]([F:17])[N:14]=[C:13]([F:18])[CH:12]=1)(=O)C1C=CC=CC=1.C[O-].[Na+].[Cl-].[NH4+]>CO>[F:18][C:13]1[CH:12]=[C:11]([CH2:10][OH:9])[CH:16]=[C:15]([F:17])[N:14]=1 |f:1.2,3.4|

Inputs

Step One
Name
(2,6-difluoropyridin-4-yl)methyl benzoate
Quantity
10.29 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)OCC1=CC(=NC(=C1)F)F
Name
sodium methoxide
Quantity
2.23 g
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
80 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 20 min.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
was continued for 30 min
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The mixture was then evaporated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in methanol-MC (1:9)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
to give a crude product
CUSTOM
Type
CUSTOM
Details
The crude product was purified by silica gel column chromatography (eluent, EA:hexane (1:2 to 2:1))

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
FC1=NC(=CC(=C1)CO)F
Measurements
Type Value Analysis
AMOUNT: MASS 5.9 g
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 98.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.